6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole
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Overview
Description
6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole is a synthetic organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an indole core. Indoles are a significant class of heterocyclic compounds widely found in natural products and pharmaceuticals. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole typically involves the protection of the hydroxyl group on the indole ring. One common method is the reaction of the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst like nickel (Ni) or rhodium (Rh).
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like bromine (Br2) or iodine (I2).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: Br2, I2
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can yield indoline derivatives .
Scientific Research Applications
6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole involves its interaction with specific molecular targets. The TBDMS group provides stability, allowing the indole core to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ether (TMS): Less bulky and less stable compared to TBDMS.
tert-Butyldiphenylsilyl ether (TBDPS): More bulky and more stable than TBDMS.
Triisopropylsilyl ether (TIPS): Offers a balance between stability and reactivity.
Uniqueness
6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole is unique due to the combination of the indole core and the TBDMS protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis and various research applications.
Properties
Molecular Formula |
C15H23NO2Si |
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Molecular Weight |
277.43 g/mol |
IUPAC Name |
tert-butyl-[(5-methoxy-1H-indol-6-yl)oxy]-dimethylsilane |
InChI |
InChI=1S/C15H23NO2Si/c1-15(2,3)19(5,6)18-14-10-12-11(7-8-16-12)9-13(14)17-4/h7-10,16H,1-6H3 |
InChI Key |
RBUKNUGXFGXREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C2C=CNC2=C1)OC |
Origin of Product |
United States |
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